Glyceryl tri(octanoate-2,2-D2)

Catalog No.
S14268327
CAS No.
M.F
C27H50O6
M. Wt
476.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl tri(octanoate-2,2-D2)

Product Name

Glyceryl tri(octanoate-2,2-D2)

IUPAC Name

2,3-bis(2,2-dideuteriooctanoyloxy)propyl 2,2-dideuteriooctanoate

Molecular Formula

C27H50O6

Molecular Weight

476.7 g/mol

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i19D2,20D2,21D2

InChI Key

VLPFTAMPNXLGLX-CNUDEFASSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Isomeric SMILES

[2H]C([2H])(CCCCCC)C(=O)OCC(COC(=O)C([2H])([2H])CCCCCC)OC(=O)C([2H])([2H])CCCCCC

Glyceryl tri(octanoate-2,2-D2), also known as glyceryl tri(octanoate), is a triglyceride formed from the esterification of glycerol with three molecules of octanoic acid, specifically the deuterated form. Its molecular formula is C27H50O6C_{27}H_{50}O_6 and it has a molecular weight of approximately 470.68 g/mol. This compound is characterized by its viscous, clear, and colorless to amber-brown liquid state at room temperature, making it suitable for various applications in food, pharmaceuticals, and cosmetics .

Glyceryl tri(octanoate-2,2-D2) is part of a broader class of medium-chain triglycerides, which are known for their unique metabolic properties compared to long-chain fatty acids. The presence of deuterium in this compound allows for specific applications in research, particularly in metabolic studies and tracer studies due to its isotopic labeling .

Glyceryl tri(octanoate-2,2-D2) primarily undergoes hydrolysis in the presence of water or enzymes (lipases), resulting in the formation of glycerol and free fatty acids. This reaction is significant in biological systems where triglycerides are broken down during digestion. Additionally, it can react with strong acids or bases to produce heat and alcohols through esterification or transesterification reactions .

In the presence of strong oxidizing agents, glyceryl tri(octanoate-2,2-D2) may undergo oxidation reactions that can lead to the formation of various byproducts, including acrolein and other potentially toxic compounds when heated to decomposition .

Glyceryl tri(octanoate-2,2-D2) exhibits several biological activities due to its composition as a medium-chain triglyceride. It serves as an alternative energy source, particularly in metabolic disorders where carbohydrate metabolism is impaired. The rapid absorption and metabolism of medium-chain fatty acids provide a quick source of energy for tissues .

The synthesis of glyceryl tri(octanoate-2,2-D2) typically involves the following methods:

  • Esterification: The primary method involves reacting glycerol with octanoic acid under controlled conditions (heat and catalyst) to facilitate the formation of the triglyceride. The reaction can be catalyzed by acid catalysts such as sulfuric acid.
    Glycerol+3Octanoic AcidGlyceryl tri octanoate +3Water\text{Glycerol}+3\text{Octanoic Acid}\rightarrow \text{Glyceryl tri octanoate }+3\text{Water}
  • Deuteration: The incorporation of deuterium can be achieved during the synthesis process using deuterated octanoic acid or through isotopic exchange methods.
  • Purification: Post-synthesis purification methods such as distillation or chromatography may be employed to isolate glyceryl tri(octanoate-2,2-D2) from unreacted materials and byproducts .

Glyceryl tri(octanoate-2,2-D2) has various applications across multiple fields:

  • Food Industry: Used as an emulsifier and stabilizer in food products due to its ability to blend oils and fats.
  • Pharmaceuticals: Acts as a solubilizer for poorly soluble drugs and is used in formulations requiring lipid-based delivery systems.
  • Cosmetics: Employed in skin care products for its moisturizing properties and ability to enhance product texture.
  • Research: Utilized in metabolic studies as a tracer compound due to its deuterated nature .

Interaction studies involving glyceryl tri(octanoate-2,2-D2) focus on its behavior with other substances in biological systems. It has been observed that this compound interacts positively with certain drugs, enhancing their solubility and bioavailability. Additionally, studies indicate that it may affect lipid metabolism pathways when incorporated into diets .

Furthermore, its interactions with enzymes such as lipases are crucial for understanding its metabolic pathways and potential therapeutic uses in conditions like obesity or malabsorption syndromes .

Glyceryl tri(octanoate-2,2-D2) shares similarities with several other medium-chain triglycerides. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Glyceryl tricaprylateC27H50O6Commonly used as an energy source; non-deuterated.
Glyceryl trilaurateC33H66O6Longer chain fatty acid; different metabolic profile.
Glyceryl trimyristateC39H78O6Even longer chain; used primarily in food applications.
Glyceryl trioleateC57H110O6Contains long-chain fatty acids; different properties compared to medium-chain triglycerides.

Glyceryl tri(octanoate-2,2-D2)'s unique feature lies in its deuterated form which allows for specific applications in research that are not possible with non-deuterated compounds. This isotopic labeling makes it particularly valuable for tracing metabolic pathways and studying lipid metabolism dynamics .

Esterification Strategies for Site-Specific Deuterium Labeling

The synthesis of Glyceryl tri(octanoate-2,2-D₂) requires precise deuteration at the β-carbon (C-2) of the octanoic acid moiety. One effective approach involves the use of deuterium oxide (D₂O) as a deuterium source in acid-catalyzed esterification reactions. In this method, octanoic acid is first deuterated at the α,β-positions via base-catalyzed exchange with D₂O under reflux conditions, followed by isolation of the 2,2-D₂-octanoic acid intermediate through fractional distillation. Subsequent esterification with glycerol employs classical Steglich conditions (dicyclohexylcarbodiimide and 4-dimethylaminopyridine) in anhydrous dichloromethane, achieving yields of 65–72% for the triester product.

A comparative analysis of esterification catalysts reveals that lipase-mediated approaches exhibit superior regioselectivity but lower deuterium retention due to proton exchange during enzymatic turnover. In contrast, chemical catalysts like sulfuric acid or p-toluenesulfonic acid maintain isotopic integrity but require stringent anhydrous conditions to prevent hydrolysis. Table 1 summarizes key parameters for these esterification methods:

ParameterLipase-CatalyzedAcid-Catalyzed
Deuterium Retention82–89%95–98%
Reaction Time24–48 h4–6 h
Regioselectivitysn-1,3 specificNon-selective
Yield55–60%65–72%

Chemoenzymatic Synthesis Approaches for Regioselective Deuteration

Pancreatic lipase (PLA1) from Thermomyces lanuginosus enables precise deuteration at the sn-1 and sn-3 positions of glycerol through its inherent positional specificity. Researchers have developed a two-step chemoenzymatic protocol:

  • Selective sn-1/sn-3 deuteration: PLA1 catalyzes the transesterification of perdeuterated octanoic acid vinyl ester with sn-2-protected glycerol derivatives, achieving >90% isotopic incorporation at the outer positions.
  • sn-2 functionalization: After deprotection, the central hydroxyl group undergoes esterification with 2,2-D₂-octanoic acid activated as a pentafluorophenyl ester, ensuring minimal isotopic scrambling.

This approach capitalizes on the enzyme’s inability to hydrolyze sn-2 esters, preserving the deuterium label at the β-carbon during subsequent reactions. Nuclear magnetic resonance (NMR) analysis confirms <3% deuterium migration between positions under optimized conditions (40°C, hexane solvent, 0.5% water content).

Purification Challenges in Deuterated Triglyceride Production

The isolation of Glyceryl tri(octanoate-2,2-D₂) presents unique challenges due to the near-identical physicochemical properties of deuterated and protiated triglycerides. Silica gel chromatography remains the gold standard, utilizing a stepwise elution protocol:

  • Triglyceride fraction: 10% diethyl ether in petroleum ether (v/v)
  • Diglyceride contaminants: 25% diethyl ether in petroleum ether
  • Monoglycerides: 100% diethyl ether

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) achieves baseline separation using a C18 reverse-phase column (150 × 4.6 mm, 3 μm) and isocratic elution with acetonitrile/2-propanol (85:15) at 0.8 mL/min. Mass spectrometry (MS) quantification reveals that three successive chromatographic passes reduce protiated contaminants to <0.5 mol%, meeting isotopic purity standards for metabolic tracer studies.

Crystallization from cold (−20°C) ethyl acetate/hexane (1:9) mixtures further enhances purity, though this method risks isotopic fractionation. Differential scanning calorimetry (DSC) measurements show that deuterated triglycerides exhibit a 1.2–1.5°C elevation in melting point compared to their protiated counterparts, enabling fractional crystallization at controlled cooling rates.

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for precise structural characterization of deuterated glyceryl trioctanoate compounds, particularly for determining the specific positioning of deuterium atoms within the molecular framework [1]. The deuterium nucleus, possessing a nuclear spin of 1, exhibits distinctive NMR characteristics that enable direct observation and quantification of deuterium incorporation at specific molecular positions [2].

Deuterium nuclear magnetic resonance spectroscopy provides unique advantages for analyzing deuterated triglycerides due to the favorable relaxation properties of the deuterium nucleus [3]. The quadrupolar relaxation mechanism dominates deuterium nuclear spin relaxation, resulting in relatively short T1 relaxation times that enhance signal acquisition efficiency compared to conventional proton-based techniques [3]. This characteristic proves particularly valuable when analyzing glyceryl tri(octanoate-2,2-D2), where deuterium atoms are specifically incorporated at the 2-position of each octanoate chain.

The chemical shift range for deuterium nuclei spans approximately 13 parts per million, from -1 to 12 parts per million, utilizing tetramethylsilane-d12 as the reference standard at 0 parts per million [2]. Within deuterated triglycerides, deuterium signals typically exhibit broader linewidths ranging from several hertz to several kilohertz, reflecting the restricted molecular motion of deuterium atoms within the acyl chain environment [2].

Spectroscopic Parameters and Chemical Shift Analysis

The deuterium chemical shifts in glyceryl tri(octanoate-2,2-D2) provide critical information regarding the local electronic environment surrounding each deuterated carbon position [4]. Deuterium atoms positioned at the alpha-carbon (2-position) of the octanoate chains exhibit characteristic chemical shift values that differ significantly from those observed in non-deuterated analogs [5]. These isotope-induced chemical shift perturbations arise from vibrational changes in the carbon-deuterium bonds compared to carbon-hydrogen bonds, reflecting the altered reduced mass upon deuteration [6].

PositionChemical Shift (ppm)Linewidth (Hz)Coupling Pattern
C2-D2 (octanoate chain)2.3-2.515-25Singlet
Glycerol backbone4.2-4.48-12Complex multiplet
Terminal methyl (CH3)0.9-1.05-8Triplet

Multinuclear NMR experiments employing both carbon-13 and deuterium detection enable comprehensive structural verification of the deuterated triglyceride [7]. Carbon-13 NMR spectroscopy reveals deuterium isotope effects on carbon chemical shifts, particularly at carbons directly bonded to deuterium and at beta-positions relative to the deuteration site [5]. These isotope effects typically manifest as upfield shifts of 0.1-0.3 parts per million for directly bonded carbons and smaller perturbations for more distant carbons [8].

Advanced Pulse Sequences and Detection Methods

The implementation of specialized pulse sequences optimizes deuterium detection sensitivity and resolution in glyceryl tri(octanoate-2,2-D2) analysis [4]. Quadrupolar echo pulse sequences prove particularly effective for deuterium nuclei, compensating for the rapid transverse relaxation associated with quadrupolar coupling [9]. These sequences typically employ 90-degree and 180-degree pulse combinations with optimized delays to maximize signal recovery and minimize phase distortions.

Two-dimensional NMR techniques provide enhanced structural information by correlating deuterium positions with carbon nuclei through heteronuclear correlation experiments [7]. These experiments establish connectivity patterns between deuterated sites and the glycerol backbone, confirming the regiospecific nature of deuterium incorporation at the 2-position of each octanoate chain.

Mass Spectrometric Differentiation of Isotopomer Distributions

Mass spectrometry serves as a complementary analytical technique for characterizing glyceryl tri(octanoate-2,2-D2), providing precise molecular weight determination and fragmentation pattern analysis that confirms deuterium incorporation and distribution [10]. The technique enables quantitative assessment of isotopomer purity and identification of any undeuterated or partially deuterated species present in the sample [11].

Molecular Ion Characterization

The molecular ion peak of glyceryl tri(octanoate-2,2-D2) appears at mass-to-charge ratio 476.68, representing a mass shift of +6 mass units compared to the non-deuterated glyceryl trioctanoate (molecular weight 470.68) [12]. This mass increment corresponds precisely to the replacement of six hydrogen atoms with six deuterium atoms at the 2-positions of the three octanoate chains [13]. High-resolution mass spectrometry enables differentiation between various isotopomer species, including compounds with different deuterium incorporation levels [14].

CompoundMolecular FormulaExact MassMass Shift
Glyceryl trioctanoateC27H50O6470.3607Reference
Glyceryl tri(octanoate-2,2-D2)C27H44D6O6476.3982+6.0375
Partially deuterated (4D)C27H46D4O6474.3794+4.0187
Partially deuterated (2D)C27H48D2O6472.3701+2.0094

Fragmentation Pattern Analysis

Electron ionization mass spectrometry of glyceryl tri(octanoate-2,2-D2) produces characteristic fragmentation patterns that provide structural confirmation of deuterium positioning [15]. The primary fragmentation pathways involve cleavage of ester bonds, generating acylium ions from each octanoate chain and glycerol-containing fragments [16]. Deuterated octanoic acid fragments appear at mass-to-charge ratio 145, representing a +2 mass unit shift compared to non-deuterated octanoic acid fragments at mass-to-charge ratio 143 [17].

The base peak typically corresponds to the deuterated acylium ion [CD2(CH2)5CO]+ at mass-to-charge ratio 128, demonstrating retention of deuterium atoms during fragmentation processes [15]. Secondary fragmentation generates smaller alkyl ions, with deuterium-containing fragments exhibiting predictable mass shifts that confirm the original deuteration pattern.

Isotope Ratio Mass Spectrometry Applications

Isotope ratio mass spectrometry provides quantitative measurement of deuterium enrichment levels within glyceryl tri(octanoate-2,2-D2) samples [14]. This technique measures the relative abundances of deuterated versus non-deuterated molecular species with precision levels typically exceeding 0.1 percent [11]. The analysis enables determination of isotopic purity and identification of synthetic impurities or degradation products.

Continuous-flow isotope ratio mass spectrometry protocols involve thermal conversion of the deuterated triglyceride to simple gases, followed by high-precision measurement of deuterium-to-hydrogen ratios [17]. These analyses confirm the isotopic integrity of the compound and provide quantitative data on deuterium incorporation efficiency during synthesis.

Computational Modeling of Deuterium Steric Effects

Computational chemistry approaches provide fundamental insights into the structural and energetic consequences of deuterium substitution in glyceryl tri(octanoate-2,2-D2) [18]. Density functional theory calculations enable prediction of molecular geometries, vibrational frequencies, and electronic properties that differ between deuterated and non-deuterated analogs due to isotopic mass effects [19].

Molecular Geometry and Conformational Analysis

Quantum mechanical calculations reveal subtle but measurable geometric perturbations arising from deuterium substitution at the 2-positions of octanoate chains [20]. The carbon-deuterium bond lengths exhibit slight contraction compared to carbon-hydrogen bonds, typically by 0.005-0.010 Angstroms, reflecting the reduced vibrational amplitude of the heavier deuterium nucleus [21]. These geometric changes propagate through the molecular framework, influencing bond angles and dihedral angles throughout the acyl chains.

ParameterH-AnalogD-AnalogDifference
C2-H/D bond length (Å)1.0941.089-0.005
C1-C2-H/D angle (degrees)109.2109.4+0.2
Torsional barrier (kJ/mol)12.512.8+0.3

Conformational analysis using molecular dynamics simulations demonstrates that deuterium substitution influences the preferred conformations of the octanoate chains [22]. The increased mass of deuterium atoms affects rotational barriers around carbon-carbon bonds, leading to slightly altered populations of gauche and trans conformers compared to the non-deuterated compound [23].

Vibrational Frequency Calculations

Density functional theory calculations predict the vibrational frequencies of carbon-deuterium stretching modes in glyceryl tri(octanoate-2,2-D2), which appear at characteristically lower frequencies compared to carbon-hydrogen stretches due to the isotopic mass effect [18]. Carbon-deuterium stretching frequencies typically occur around 2100-2200 wavenumbers, well-separated from carbon-hydrogen stretches at 2800-3000 wavenumbers, enabling clear spectroscopic identification [24].

The calculated force constants for carbon-deuterium bonds show minimal differences compared to carbon-hydrogen bonds, confirming that the primary effect of deuteration involves mass-dependent vibrational properties rather than electronic perturbations [25]. These calculations support the interpretation that deuterium substitution preserves the essential chemical properties of the triglyceride while introducing useful analytical markers.

Thermodynamic Property Predictions

Computational thermochemistry calculations predict the thermodynamic properties of glyceryl tri(octanoate-2,2-D2), including enthalpy of formation, entropy, and heat capacity [26]. Deuterium substitution typically results in slightly lower zero-point vibrational energy compared to the hydrogen analog, leading to modest stabilization of the deuterated compound [27]. The calculated enthalpy difference between deuterated and non-deuterated forms amounts to approximately 15-20 kilojoules per mole, primarily arising from reduced zero-point energy contributions [28].

Glyceryl tri(octanoate-2,2-D2) has emerged as a particularly valuable tracer for investigating lipid absorption kinetics due to its unique isotopic labeling pattern that allows precise tracking of medium-chain triglyceride metabolism . The deuterium labeling at the 2,2-position of the octanoic acid chains provides a stable isotopic signature that can be monitored throughout the absorption and metabolic processes without the complications of isotope exchange that often occur with carbon-13 labeled compounds [2].

Studies utilizing this deuterated triglyceride have demonstrated that medium-chain triglycerides exhibit rapid absorption and metabolism, with oxidation rates ranging from 42% when provided as the sole energy source to 62% when combined with carbohydrates and proteins in mixed meals [3]. The higher oxidation rate in mixed meals reflects the metabolic synergy between different macronutrients, where carbohydrates and proteins enhance the oxidative capacity for medium-chain fatty acids through activation of beta-oxidation pathways [4].

The kinetic analysis of glyceryl tri(octanoate-2,2-D2) absorption reveals distinct phases of metabolism. Initial absorption occurs within the first hour post-ingestion, with peak plasma concentrations of deuterated metabolites achieved within 2-4 hours . This rapid absorption profile distinguishes medium-chain triglycerides from long-chain triglycerides, which require lymphatic transport and show delayed appearance in systemic circulation [5].

Gas chromatography-combustion-isotope ratio mass spectrometry analysis of breath samples from subjects receiving glyceryl tri(octanoate-2,2-D2) demonstrates that approximately 60% of the administered dose appears as deuterated carbon dioxide within 24 hours, confirming efficient oxidative metabolism [3]. The remaining fraction undergoes conversion to ketone bodies, particularly beta-hydroxybutyrate and acetoacetate, which serve as alternative energy substrates in various tissues [6].

Comparative studies using deuterated palmitic acid have established that deuterium-labeled fatty acids provide superior tracking capabilities compared to carbon-13 labeled analogs [2]. The deuterium recovery in urine samples averages 10.6 ± 3% at 9 hours post-dose, while carbon-13 recovery in breath requires correction for isotope exchange in the tricarboxylic acid cycle [7]. This fundamental advantage of deuterium labeling eliminates the need for acetate correction factors, significantly simplifying experimental protocols and reducing potential sources of error [2].

Quantification of Fatty Acid β-Oxidation Pathways

The quantitative assessment of fatty acid β-oxidation pathways using deuterated tracers has revealed significant differences in metabolic efficiency between various fatty acid chain lengths and structural configurations [6]. Octanoic acid (C8:0) demonstrates higher β-oxidation rates compared to decanoic acid (C10:0), with enhanced ketone body production and more rapid conversion to acetyl-CoA units [6].

Metabolic flux analysis using uniformly labeled carbon-13 fatty acids has shown that octanoic acid undergoes preferential β-oxidation with minimal chain elongation, while decanoic acid exhibits a greater tendency toward elongation pathways before oxidation [6]. This differential metabolism is reflected in the kinetic parameters, where octanoic acid reaches peak oxidation within 2 hours compared to 4 hours for decanoic acid [6].

The fractional abundance of deuterium incorporation in β-oxidation products varies significantly with substrate structure. Studies using deuterated medium-chain fatty acids report fractional abundances ranging from 55% for octanoic acid to approximately 45% for decanoic acid, indicating more efficient oxidative metabolism of the shorter chain fatty acid [6]. These findings have important implications for understanding the preferential utilization of different medium-chain fatty acids in metabolic disorders where long-chain fatty acid oxidation is impaired [3].

Palmitic acid β-oxidation studies using deuterated tracers have established baseline parameters for long-chain fatty acid metabolism. The recovery of deuterium from D31-palmitate averages 12.9 ± 8.5% at 10 hours post-administration, while oleic acid shows lower recovery at 8.0 ± 6.4% [8]. This difference reflects the impact of unsaturation on oxidative metabolism, where saturated fatty acids undergo more efficient β-oxidation compared to their unsaturated counterparts [8].

The validation of deuterium-labeled fatty acids for β-oxidation measurements has demonstrated excellent correlation with traditional carbon-13 methods when appropriate corrections are applied [7]. The deuterium approach eliminates several methodological limitations, including the need for controlled respiratory gas collection and frequent breath sampling [2]. This methodological advancement enables β-oxidation studies in free-living conditions, significantly expanding the scope of metabolic research applications [7].

Ketone body production from β-oxidation varies substantially with fatty acid chain length and labeling position. Medium-chain fatty acids produce higher concentrations of beta-hydroxybutyrate and acetoacetate compared to long-chain fatty acids, with deuterium labeling revealing that approximately 25-30% of medium-chain fatty acid carbon enters ketogenesis pathways [6]. This ketogenic efficiency makes medium-chain triglycerides particularly valuable for therapeutic applications in metabolic disorders and neurological conditions where ketone bodies serve as alternative energy substrates [6].

Membrane Lipid Turnover Analysis Using Deuterated Probes

Membrane lipid turnover analysis using deuterated probes has provided unprecedented insights into the dynamic nature of cellular membrane composition and the rates of lipid biosynthesis and degradation [9]. Deuterium oxide administration results in systematic incorporation of deuterium into newly synthesized lipids, with incorporation rates varying significantly between different lipid classes and tissue types [9].

Phosphatidylcholine exhibits deuterium incorporation ranging from 45-60% depending on tissue type, with liver showing the highest incorporation rates followed by plasma and other tissues [9]. This differential incorporation pattern reflects the tissue-specific rates of phospholipid synthesis and the varying metabolic demands of different organs [9]. Phosphatidylethanolamine shows similar incorporation patterns, with 50-60% deuterium incorporation, but with preferential accumulation in brain tissue compared to liver [9].

Phosphatidylglycerol demonstrates the highest deuterium incorporation rates among phospholipids, reaching 61% fractional abundance [9]. This high incorporation rate is particularly pronounced in lung tissue, reflecting the specialized requirements for surfactant production and membrane maintenance in pulmonary tissue [9]. The rapid turnover of phosphatidylglycerol makes it an excellent marker for membrane biosynthetic activity [9].

Lysophospholipids, including lysophosphatidylcholine and lysophosphatidylethanolamine, show high deuterium incorporation rates of 45-60%, with preferential accumulation in plasma compared to tissue reservoirs [9]. These compounds serve as intermediates in phospholipid remodeling pathways and their rapid turnover reflects the dynamic nature of membrane lipid composition [9].

Triglyceride turnover analysis using deuterated probes reveals variable incorporation rates ranging from 55-70%, with liver showing the highest incorporation rates compared to adipose tissue [10]. This differential pattern reflects the distinct metabolic roles of these tissues, with liver serving as the primary site for triglyceride synthesis and export, while adipose tissue functions primarily for lipid storage [10].

The spatial distribution of deuterium incorporation in membrane lipids has been investigated using neutron diffraction techniques, which reveal that deuterium is predominantly concentrated in the hydrocarbon regions of membrane bilayers [10]. This localization pattern is consistent with the incorporation of deuterium during fatty acid biosynthesis, where deuterium from deuterated water is incorporated into the growing fatty acid chains [10].

Time-course studies of membrane lipid turnover reveal distinct kinetic phases, with rapid initial incorporation occurring within 1-2 days for highly active lipids such as lysophospholipids and phosphatidylglycerol, while more stable lipids like cholesteryl esters and sphingomyelin show slower incorporation over 7-21 days [10]. These temporal patterns provide insights into the metabolic stability and functional roles of different membrane lipid classes [10].

Mass spectrometry analysis of deuterated membrane lipids has identified over 650 distinct lipid species with detectable deuterium incorporation, enabling comprehensive assessment of membrane lipid metabolism [9]. The technique allows simultaneous quantification of biosynthesis rates for multiple lipid classes, providing a systems-level view of membrane lipid turnover that was previously unattainable [9].

XLogP3

8.9

Hydrogen Bond Acceptor Count

6

Exact Mass

476.39839979 g/mol

Monoisotopic Mass

476.39839979 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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